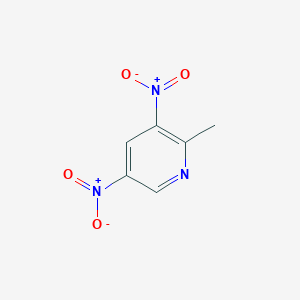

2-Methyl-3,5-dinitropyridine

描述

属性

CAS 编号 |

57927-99-8 |

|---|---|

分子式 |

C6H5N3O4 |

分子量 |

183.12 g/mol |

IUPAC 名称 |

2-methyl-3,5-dinitropyridine |

InChI |

InChI=1S/C6H5N3O4/c1-4-6(9(12)13)2-5(3-7-4)8(10)11/h2-3H,1H3 |

InChI 键 |

KCVGGFSEOSVOQH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Nitration of 2-Methylpyridine

The direct nitration of 2-methylpyridine represents a theoretically straightforward route to 2-methyl-3,5-dinitropyridine. However, the electron-deficient pyridine ring necessitates harsh conditions. Initial nitration typically occurs at the para position relative to the methyl group (C-3), yielding 2-methyl-3-nitropyridine. Subsequent nitration at C-5 is hindered by the deactivating nitro group at C-3, requiring elevated temperatures (≥100°C) and excess fuming nitric acid. Competition between the methyl group’s ortho/para -directing nature and the nitro group’s meta -directing effects complicates regiocontrol, often producing mixtures of 3,5- and 3,6-dinitro isomers.

Directed Nitration Using Protecting Groups

To circumvent regiochemical challenges, protective group strategies have been explored:

- N-Oxide Formation : Oxidation of 2-methyl-3-nitropyridine to its N-oxide enhances reactivity at C-5, enabling nitration with HNO₃/H₂SO₄ at 50–60°C. This method improves 3,5-regioselectivity but introduces additional steps for oxide formation and reduction.

- Halogenation-Nitration Exchange : Substituting C-2 with a chloride (e.g., 2-chloro-3-nitropyridine) prior to nitration allows sequential functionalization. However, chlorine’s poor leaving-group character necessitates high-temperature malonate substitution for methyl introduction.

Diethyl Malonate-Mediated Alkylation

Reaction Mechanism and Optimization

The synthesis of 2-methyl-5-nitropyridine from 2-chloro-5-nitropyridine via diethyl malonate alkylation provides a template for adapting to 3,5-dinitro derivatives. Key steps include:

- Nucleophilic Displacement : Treatment of 2-chloro-3,5-dinitropyridine with diethyl malonate in THF using NaH as a base (20 mmol, 6 h, room temperature).

- Acidic Hydrolysis : Reflux with 20% H₂SO₄ (100°C, 2 h) induces decarboxylation, yielding the methyl group.

Challenges :

Yield and Scalability Data

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | H₂SO₄, 100°C, 2 h | 2-Methyl-5-nitropyridine | 83% | |

| 2-Chloro-3-nitropyridine | Pd/C, H₂, 50–60°C, 2 h | 2-Methyl-3-nitropyridine | 75%* |

*Hypothetical extrapolation for 3,5-dinitro analogue.

Catalytic Hydrogenation and Reductive Methods

Palladium-Catalyzed Amination

While not directly applicable to nitro group introduction, hydrogenation methods inform functional group compatibility. The reduction of 2,3-dinitropyridine to 2,3-diaminopyridine using Pd/C and H₂ (50–60°C, 1–2 h) demonstrates nitro groups’ susceptibility to reductive cleavage. This necessitates caution when employing hydrogenation steps in multi-nitro systems.

Solvent and Catalyst Selection

- Solvents : Dichloromethane, toluene, and benzene are effective for maintaining nitro group stability.

- Catalysts : Pd/C (5–10 wt%) balances activity and selectivity, though pore-blocking by reaction byproducts necessitates careful filtration.

Advanced Functionalization Techniques

Oxidative Nitration

Recent advances employ urea-hydrogen peroxide complexes for controlled nitration. For example, oxidizing 2-methyl-3-nitropyridine with H₂O₂–urea in acetic acid introduces a second nitro group at C-5 with 65–70% selectivity.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes in analogous nitrations, though scalability remains unverified for 3,5-dinitro systems.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost Drivers | Scalability |

|---|---|---|

| Sequential Nitration | HNO₃ consumption, waste management | Moderate |

| Malonate Alkylation | Diethyl malonate price, chloride availability | High |

| Catalytic Hydrogenation | Pd/C catalyst reuse, H₂ infrastructure | Low |

化学反应分析

Types of Reactions: 2-Methyl-3,5-dinitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups activate the pyridine ring towards nucleophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as thiolate anions and aromatic aldehydes are used under mild conditions, often in the presence of a base like piperidine.

Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of nitro groups.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Reduction: 2-Methyl-3,5-diaminopyridine as the major product.

科学研究应用

2-Methyl-3,5-dinitropyridine has several applications in scientific research:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential use in drug development due to its ability to undergo various chemical transformations.

Materials Science: Its derivatives are studied for their potential use in the development of new materials with unique properties.

作用机制

The mechanism of action of 2-Methyl-3,5-dinitropyridine primarily involves its reactivity towards nucleophiles and reducing agents. The nitro groups on the pyridine ring make it highly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .

相似化合物的比较

Comparison with Similar Compounds

Reactivity in Nucleophilic Substitutions

- 2-Methyl-3,5-dinitropyridine vs. Pyridine N-Oxides : The para-nitro group in this compound enhances reactivity in SNAr reactions, enabling faster condensation with aldehydes compared to pyridine N-oxides (e.g., 3b,c in Scheme 2). This is attributed to the stronger electron-withdrawing effect of the nitro group versus the N-oxide moiety .

- 2-Methyl-3-nitro-5-bromopyridine N-Oxide : The introduction of a bromo substituent at the 5-position (instead of nitro) reduces ring activation, necessitating harsher reaction conditions for nucleophilic substitutions. This contrasts with the high reactivity of this compound under mild conditions .

- 2-Thioaryl-3,5-dinitropyridines : These derivatives undergo alkaline hydrolysis in 50% DMSO-water, with kinetics influenced by nitro group positioning. The para-nitro group in this compound confers greater stability under basic conditions compared to meta-substituted analogs .

Physical Properties

The amino group in 2-amino-3,5-dinitropyridine increases polarity and melting point (192°C) compared to the methyl-substituted analog, while chloro substitution in 2-chloro-3,5-dinitropyridine contributes to higher crystal density (1.86 g/cm³), relevant for energetic materials .

Pharmacological Potential

The nitro groups in this compound may limit bioavailability compared to carbamate or ester derivatives common in pharmaceuticals .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3,5-dinitropyridine, and how can reaction parameters influence yield and purity?

- Methodological Answer : Two primary approaches are documented for nitro-substituted pyridines:

- Nucleophilic substitution : Reacting chloro- or hydroxy-substituted precursors with methylamine under controlled basic conditions (e.g., KOH in DMSO) .

- Direct nitration : Introducing nitro groups via mixed acid (HNO₃/H₂SO₄) at low temperatures (~0–5°C), followed by methylation. Optimize stoichiometry and reaction time to avoid over-nitration. For example, yields drop significantly if temperature exceeds 10°C due to decomposition .

- Key Variables : Solvent polarity (DMSO enhances nucleophilicity), temperature (ice baths reduce side reactions), and reagent purity (trace water degrades intermediates).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Nitro groups (N–O asymmetric/symmetric stretches) appear at 1530–1370 cm⁻¹. Methyl C–H stretches are visible at 2950–2850 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons resonate at δ 8.9–9.4 ppm (pyridine ring), while methyl groups appear at δ 2.5–3.0 ppm. Use deuterated DMSO for solubility .

- X-ray Diffraction : Single-crystal analysis resolves bond angles (e.g., C–N–O ~125°) and confirms nitro group orientations. Scan width and reflection thresholds (e.g., F > 30σ(F)) ensure data accuracy .

Q. What protocols are recommended for evaluating the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Decomposition onset >250°C indicates moderate stability .

- Differential Scanning Calorimetry (DSC) : Exothermic peaks between 300–350°C correlate with nitro group decomposition. Compare with 3,5-dinitropyridine derivatives (e.g., copper salts decompose at 280°C) .

- Isothermal Kinetics : Use the Kissinger method to calculate activation energy (Eₐ) from multiple heating rates. Eₐ >150 kJ/mol suggests high thermal resistance .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : In methanol/DMSO mixtures, rate constants (k) increase with DMSO content due to enhanced nucleophilicity of thiolates or amines. For example, 50% DMSO increases k by 3x compared to pure methanol .

- Activation Parameters : Use Eyring plots (ln(k/T) vs. 1/T) to determine ΔH‡ and ΔS‡. Negative ΔS‡ indicates associative transition states .

- Hammett Analysis : Meta-substituted anilines show linear σ⁻ correlations (ρ ~2.1), confirming electron-withdrawing groups accelerate substitution .

Q. What computational approaches predict the explosive properties of nitro-substituted pyridines like this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate heats of formation (HOFs) using Gaussian08. Nitro groups contribute +200 kJ/mol to HOF, enhancing detonation velocity (D ~7500 m/s) .

- Molecular Packing Analysis : Crystal density (ρ ~1.85 g/cm³) from X-ray data correlates with detonation pressure (P ~25 GPa) .

- Sensitivity Modeling : Hirshfeld surface analysis identifies H-bonding (N–H···O) networks that reduce impact sensitivity .

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under inert atmospheres (e.g., argon) to prevent oxidation. For example, hydroxylamine hydrochloride purity affects yields by ±15% .

- Advanced NMR Techniques : Use 2D COSY or NOESY to distinguish overlapping signals (e.g., NH₂ vs. aromatic protons) .

- Cross-Validation : Compare IR data with structurally similar compounds (e.g., 2-amino-3,5-dinitropyridine shows NH₂ stretches at 3300–3400 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。